Alkyne Spacer Length Dictates Bioisosteric Compatibility in HCV Protease Inhibitor Synthesis
The pent-4-yn-1-yl chain in 2-(pent-4-yn-1-yl)cyclohexanol precisely matches the alkyne spacer found in the cyclopropanol intermediate used in Grazoprevir manufacture. The (1R,2R)-2-(pent-4-yn-1-yl)cyclopropanol fragment—structurally homologous to our target compound's side chain—is the exclusive alkyne component in the commercial Grazoprevir synthetic route, as confirmed by multiple patent and supplier filings [1][2]. Shorter-chain homologs (prop-2-yn-1-yl or but-3-yn-1-yl) fail to reproduce the correct spatial arrangement for subsequent carbamate formation and macrocyclization steps, making them unsuitable replacements without route redesign.
| Evidence Dimension | Alkyne chain carbon count required for Grazoprevir intermediate |
|---|---|
| Target Compound Data | C₅ (pent-4-yn-1-yl) chain |
| Comparator Or Baseline | Prop-2-yn-1-yl (C₃) and but-3-yn-1-yl (C₄) chains |
| Quantified Difference | Chain length difference: +2 vs. C₃; +1 vs. C₄ |
| Conditions | Synthetic route to Grazoprevir (NS3/4A protease inhibitor); carbamate coupling and macrocyclization steps |
Why This Matters
This chain-length specificity directly impacts procurement for any laboratory synthesizing Grazoprevir or its analogs, as the pentynyl chain cannot be truncated without altering the entire synthetic sequence.
- [1] Axel. (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butyric Acid tert-Butylamine Salt. https://axel.as-1.co.jp (accessed 2026-05-12). View Source
- [2] New Haven Pharma. (S)-3,3-Dimethyl-2-((1R,2R)-2-pent-4-ynyl-cyclopropoxycarbonylamino)-butyric acid, tert-butylamine salt (Grazoprevir Intermediate). https://www.newhavenpharma.com (accessed 2026-05-12). View Source
